molecular formula C17H17N3O4 B6662654 4-(4-Methyl-2-phenylpyrimidine-5-carbonyl)morpholine-2-carboxylic acid

4-(4-Methyl-2-phenylpyrimidine-5-carbonyl)morpholine-2-carboxylic acid

Cat. No.: B6662654
M. Wt: 327.33 g/mol
InChI Key: WPYPGTRPOIFJPH-UHFFFAOYSA-N
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Description

4-(4-Methyl-2-phenylpyrimidine-5-carbonyl)morpholine-2-carboxylic acid is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a phenyl group and a methyl group, along with a morpholine ring attached to a carboxylic acid group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methyl-2-phenylpyrimidine-5-carbonyl)morpholine-2-carboxylic acid typically involves multi-step organic reactions The morpholine ring is then attached through a series of nucleophilic substitution reactions

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step. Common reagents used in the industrial synthesis include phenylboronic acid, methyl iodide, and morpholine, along with various catalysts and solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methyl-2-phenylpyrimidine-5-carbonyl)morpholine-2-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the pyrimidine ring.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the phenyl and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines

Scientific Research Applications

4-(4-Methyl-2-phenylpyrimidine-5-carbonyl)morpholine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Methyl-2-phenylpyrimidine-5-carbonyl)morpholine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methyl-2-phenylpyrimidine-5-carbonyl)piperidine-2-carboxylic acid
  • 4-(4-Methyl-2-phenylpyrimidine-5-carbonyl)pyrrolidine-2-carboxylic acid
  • 4-(4-Methyl-2-phenylpyrimidine-5-carbonyl)azetidine-2-carboxylic acid

Uniqueness

4-(4-Methyl-2-phenylpyrimidine-5-carbonyl)morpholine-2-carboxylic acid is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. The morpholine ring can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs with different ring structures.

Properties

IUPAC Name

4-(4-methyl-2-phenylpyrimidine-5-carbonyl)morpholine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c1-11-13(9-18-15(19-11)12-5-3-2-4-6-12)16(21)20-7-8-24-14(10-20)17(22)23/h2-6,9,14H,7-8,10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPYPGTRPOIFJPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)N2CCOC(C2)C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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